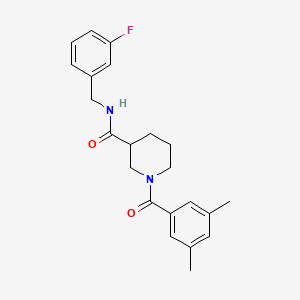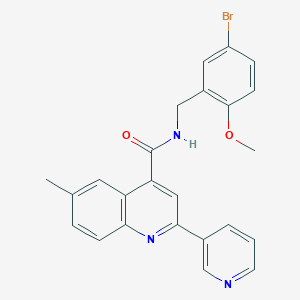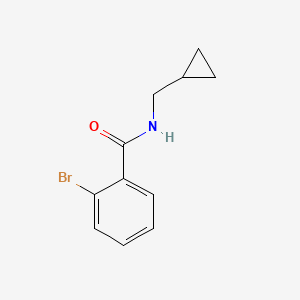
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide, also known as DF-MGBG, is a small molecule inhibitor that has been widely studied in scientific research. It belongs to the family of benzoylpiperidine carboxamides and has shown potential in the treatment of various diseases.
Mecanismo De Acción
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide exerts its pharmacological effects by inhibiting the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been linked to cancer and other diseases. By inhibiting SAMDC, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide reduces the levels of polyamines, leading to cell growth arrest and apoptosis.
Biochemical and Physiological Effects
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research and has been shown to have potent pharmacological effects. However, there are also some limitations to its use in lab experiments. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has low solubility in water, which can make it difficult to use in some assays. In addition, it has been shown to have some off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of SAMDC. Another area of research is the identification of biomarkers that can predict the response to 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide treatment. Additionally, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide could be used in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to investigate the potential of 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. It inhibits the growth of cancer cells, reduces inflammation, and has anti-viral effects. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide exerts its pharmacological effects by inhibiting the enzyme SAMDC, which is involved in the synthesis of polyamines. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide should focus on the development of more potent and selective inhibitors of SAMDC, the identification of biomarkers for treatment response, and the investigation of its potential in the treatment of other diseases.
Métodos De Síntesis
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide can be synthesized using a four-step reaction process. The first step involves the reaction of 3,5-dimethylbenzoyl chloride with piperidine to form 1-(3,5-dimethylbenzoyl)piperidine. In the second step, 1-(3,5-dimethylbenzoyl)piperidine is reacted with 3-fluorobenzylamine to form 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine. The third step involves the reaction of 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine with thionyl chloride to form the corresponding acid chloride. Finally, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide is obtained by reacting the acid chloride with the appropriate amine.
Aplicaciones Científicas De Investigación
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, it has been shown to have anti-inflammatory and anti-angiogenic effects.
Propiedades
IUPAC Name |
1-(3,5-dimethylbenzoyl)-N-[(3-fluorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-15-9-16(2)11-19(10-15)22(27)25-8-4-6-18(14-25)21(26)24-13-17-5-3-7-20(23)12-17/h3,5,7,9-12,18H,4,6,8,13-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKKFCWWGLJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylbenzoyl)-N-[(3-fluorophenyl)methyl]piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(2-nitrothien-3-yl)thio]acetate](/img/structure/B7543863.png)

![N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7543872.png)

![N-cycloheptyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543887.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B7543890.png)
![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B7543902.png)
![1-(3,4-Dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543907.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543911.png)
![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)
![2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B7543929.png)

![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)